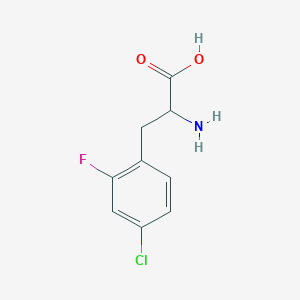

2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of an amino group, a carboxyl group, and a substituted phenyl ring with chlorine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid typically involves the introduction of the amino group and the substituted phenyl ring onto a propanoic acid backbone. One common method involves the reaction of 4-chloro-2-fluoroaniline with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various organic reactions. The halogen substitutions enhance its reactivity, making it suitable for further derivatization .

Biological Studies

Research indicates that this compound exhibits significant biological activities. It has been studied for its potential roles in:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby influencing metabolic pathways.

- Receptor Binding : It interacts with neurotransmitter receptors, particularly glutamate receptors, which are crucial for neurotransmission .

Pharmaceutical Development

The compound is being explored for its therapeutic potential in treating neurological disorders. Its unique structural features may enhance binding affinity and selectivity towards specific receptor subtypes, making it a candidate for drug development aimed at modulating neurotransmitter systems .

Case Study 1: Glutamate Receptor Modulation

A study evaluated the binding affinity of this compound to glutamate receptors. The results indicated that the compound could act as an agonist or antagonist, depending on the receptor subtype, thus providing insights into its potential use in treating conditions like epilepsy and neurodegenerative diseases .

| Study | Findings | Implications |

|---|---|---|

| Glutamate Receptor Binding | Demonstrated selective binding to certain receptor subtypes | Potential for developing targeted therapies for neurological disorders |

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of derivatives of this compound. The study found that certain derivatives exhibited significant radical scavenging activity, suggesting potential applications in cancer prevention and treatment .

| Study | Findings | Implications |

|---|---|---|

| Antioxidant Properties | Certain derivatives showed high radical scavenging activity | Potential use in cancer therapies |

Wirkmechanismus

The mechanism of action of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor in certain biological systems.

Biologische Aktivität

2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, often referred to as (S)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid, is a chiral amino acid derivative with significant biological relevance. Its unique molecular structure, characterized by the presence of halogen substituents, enhances its interaction with various biological targets, making it a subject of interest in pharmacological research.

- Molecular Formula : C9H9ClFNO2

- Molar Mass : 217.62 g/mol

- Chirality : Exists in two enantiomeric forms, with the (S)-configuration being biologically active.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and influencing various biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, which is crucial for its potential therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been evaluated for its ability to reduce cell viability in various cancer cell lines, particularly A549 non-small cell lung cancer cells. In vitro studies have shown that this compound can significantly inhibit cell migration and proliferation, suggesting its potential as an anticancer agent .

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| This compound | A549 | 50% |

| Doxorubicin (control) | A549 | 70% |

| Cisplatin (control) | A549 | 65% |

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. In DPPH radical scavenging assays, it demonstrated significant antioxidant activity, which is vital for mitigating oxidative stress in cells .

Enzyme Inhibition

Studies have shown that this amino acid derivative can act as an inhibitor of certain enzymes involved in metabolic pathways. Its structural features allow it to form hydrogen bonds and ionic interactions with enzyme active sites, leading to altered enzyme kinetics and modulation of metabolic processes.

Case Studies

- Anticancer Activity in A549 Cells : In a study comparing various compounds for their anticancer efficacy, this compound was found to reduce the viability of A549 cells by approximately 50%, indicating strong potential for further development as an anticancer drug .

- Antioxidant Efficacy : Another study highlighted the compound's ability to scavenge free radicals effectively, showcasing its potential role in preventing oxidative damage during cancer progression .

Applications in Research

The compound serves multiple roles in scientific research:

- Pharmaceutical Development : As a building block for synthesizing novel drugs targeting neurotransmitter systems.

- Biochemical Research : Investigated for its role in enzyme inhibition and protein interactions.

- Material Science : Used in developing new materials due to its unique chemical properties .

Eigenschaften

IUPAC Name |

2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMGQOHZMMWUAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.